2-Phenylpyrimidine-5-carbothioamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. This compound features a pyrimidine ring substituted with a phenyl group and a carbothioamide functional group, which contributes to its biological activity. The compound is classified under the pyrimidine derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical databases and literature, including PubChem and academic articles that discuss its synthesis and biological activity. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring containing nitrogen atoms. Pyrimidines are commonly found in nucleic acids and play essential roles in biochemistry.
The synthesis of 2-phenylpyrimidine-5-carbothioamide can be achieved through several methods:
These synthetic routes highlight the versatility in constructing complex pyrimidine derivatives while maintaining high yields.
The molecular structure of 2-phenylpyrimidine-5-carbothioamide can be represented as follows:
The structural arrangement contributes to its chemical reactivity and biological interactions.
2-Phenylpyrimidine-5-carbothioamide participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to improve efficacy against specific biological targets.
The mechanism of action for 2-phenylpyrimidine-5-carbothioamide, particularly as an antifungal agent, involves inhibition of cytochrome P450 enzymes (CYP51). This inhibition disrupts ergosterol biosynthesis, a vital component of fungal cell membranes.
In vitro studies have shown that derivatives of this compound exhibit significant antifungal activity against various strains by effectively binding to CYP51's hydrophobic cavity, thereby preventing its normal function . This interaction highlights the importance of structural optimization in enhancing pharmacological effects.
The physical properties of 2-phenylpyrimidine-5-carbothioamide include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions during synthesis and application.
2-Phenylpyrimidine-5-carbothioamide has shown promise in several scientific applications:
Invasive fungal infections (IFIs) represent a critical global health threat, with ~1.5 million annual deaths attributed to pathogens like Candida, Aspergillus, and Cryptococcus species [7] [9]. Mortality rates for IFIs reach 88% in critically ill patients, exacerbated by rising antifungal resistance and an immunocompromised population [9]. Current antifungal classes—azoles, polyenes, echinocandins, and flucytosine—face significant limitations:
Table 1: Antifungal Activity of Current Therapies vs. Pathogenic Fungi
Pathogen | Fluconazole MIC90 (μg/mL) | Resistance Rate (%) | Mortality Rate (%) |
---|---|---|---|
Candida albicans | 0.5–1 | 5–10 | 20–40 |
Candida glabrata | 4–>64 | 15–20 | 40–50 |
Aspergillus fumigatus | >8 | 5–20 | 50–88 |
Cryptococcus neoformans | 4–8 | 1–5 | 20–70 |
Data compiled from [2] [3] [9]
Fungal CYP51 (lanosterol 14α-demethylase) catalyzes a critical step in ergosterol biosynthesis—the essential sterol maintaining fungal membrane integrity and fluidity [2] [7]. This enzyme is a prime antifungal target due to:
Fig. 1: Ergosterol Biosynthesis Pathway
2-Phenylpyrimidine-5-carbothioamide represents a novel structural class of CYP51 inhibitors that circumvents common resistance mechanisms. Unlike azoles, its thioamide moiety and pyrimidine core enable unique interactions with CYP51’s hydrophobic substrate channel, avoiding steric clashes with mutant variants [2].
Scaffold hopping—replacing core structures while retaining target affinity—was employed to optimize the lead compound YW-01 (tricyclic backbone, MIC = 4–16 μg/mL) [2]. Key limitations driving this strategy included:
Table 2: Structural Optimization of Pyrimidine Derivatives
Compound | Core Structure | CYP51 Binding Energy (kcal/mol) | C. albicans MIC (μg/mL) |
---|---|---|---|
YW-01 | Tricyclic | –7.2 | 8.0 |
A9 | 2-Phenylpyrimidine | –9.1 | 4.0 |
C6 | 2-(4-CN-Phenyl)pyrimidine-5-carbothioamide | –10.8 | 0.25 |
Data from [2]
Optimization yielded 2-phenylpyrimidine-5-carbothioamide derivatives with:
Table 3: Antifungal Activity of Optimized Compound C6
Fungal Pathogen | C6 MIC (μg/mL) | Fluconazole MIC (μg/mL) |
---|---|---|
C. albicans (azole-sensitive) | 0.25 | 0.5 |
C. albicans (azole-resistant) | 0.5 | >64 |
C. tropicalis | 0.5 | 0.5 |
C. krusei | 4.0 | 8.0 |
Data adapted from [2]
This scaffold-hopping approach demonstrates how strategic molecular design overcomes the limitations of legacy antifungals, positioning 2-phenylpyrimidine-5-carbothioamide as a next-generation CYP51 inhibitor.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3